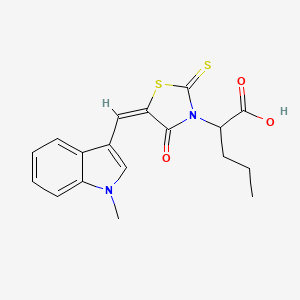
(E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-2-(5-((1-methyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antibacterial and antifungal activities.
Key Findings:
- Broad-spectrum Activity : The compound showed activity against both Gram-positive and Gram-negative bacteria. For instance, it was tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values indicating potent antimicrobial effects .
- Comparison with Standard Antibiotics : In several assays, the compound's antibacterial activity surpassed that of traditional antibiotics like ampicillin and streptomycin .
- Mechanism of Action : Molecular docking studies suggest that the compound may inhibit bacterial cell wall synthesis by targeting enzymes such as MurB, which is crucial for the formation of peptidoglycan layers in bacterial cells .
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 0.56 | 2.08 |
| Escherichia coli | 3.69 | 7.38 |
| Pseudomonas aeruginosa | 4.17 | 8.34 |
Cytotoxic Activity
The cytotoxic potential of this compound has been evaluated against various cancer cell lines.
Key Findings:
- In Vitro Studies : The compound demonstrated moderate cytotoxicity against human cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer), with IC50 values indicating effective growth inhibition .
- Comparative Analysis : In comparative studies with established chemotherapeutics like doxorubicin, the compound exhibited lower cytotoxicity but still showed promise as a potential therapeutic agent due to its selective action on cancer cells .
Table 2: Cytotoxic Activity Summary
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 83.20 |
| MCF7 | >100 |
Case Studies and Research Findings
Several studies have highlighted the compound's potential in clinical applications:
- Antimicrobial Efficacy : A study reported that derivatives similar to the target compound inhibited biofilm formation in bacterial strains, which is critical for treating chronic infections .
- Polypharmacological Potential : Research indicates that compounds with similar structures could act on multiple biological targets, suggesting their utility in treating complex diseases like cancer and infections simultaneously .
属性
IUPAC Name |
2-[(5E)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-3-6-14(17(22)23)20-16(21)15(25-18(20)24)9-11-10-19(2)13-8-5-4-7-12(11)13/h4-5,7-10,14H,3,6H2,1-2H3,(H,22,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCZSCOMVZGZHM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=CN(C3=CC=CC=C32)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














